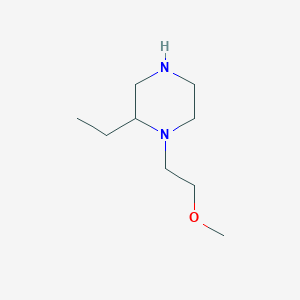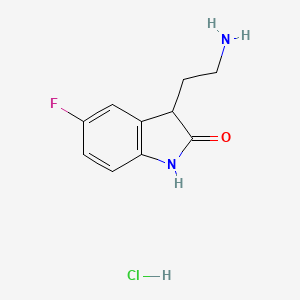
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride
Übersicht
Beschreibung
Tryptamine hydrochloride is a laboratory chemical with the CAS No 343-94-2 . It’s also known as 3-(2-Aminoethyl)indole hydrochloride . It’s used in the synthesis of various compounds .
Synthesis Analysis
Tryptamine derivatives can be prepared as inhibitors against hepatitis B virus, potential antitumor agents, CCK receptor antagonists, indoleamine 2,3-dioxygenase inhibitors, antispasmodic agents, and new antimalarial agents .Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)indole hydrochloride consists of an indole ring along with chains of ethyl .Chemical Reactions Analysis
The hydrogens attached to an amine show up 0.5-5.0 ppm. The location is dependent on the amount of hydrogen bonding and the sample’s concentration. The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .Physical And Chemical Properties Analysis
Amines are classified differently from alkyl halides and alcohols because nitrogen has a neutral bonding pattern of three bonds with a single lone pair .Wissenschaftliche Forschungsanwendungen
-
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
- Application : This compound is used in protein chemistry for crosslinking biomolecules and controlled release through disulfide bond cleavage.
- Methods of Application : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues. This reaction is typically performed at a basic pH (pH 7.5-9.0).
- Results or Outcomes : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
- Application : This compound is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes .
- Methods of Application : It is soluble in water, alcohol, hydrochloric acid, and dimethyl sulfoxide, but insoluble in ether and chloroform .
- Results or Outcomes : It is used in various biochemical processes as a neurotransmitter and endogenous serotonin receptor agonist .
-
2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels
- Application : These hydrogels are developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Results or Outcomes : The hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
-
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
- Application : This compound is used in drug development for crosslinking biomolecules and controlled release through disulfide bond cleavage.
- Methods of Application : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues. This reaction is typically performed at a basic pH (pH 7.5-9.0).
- Results or Outcomes : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
- Application : This compound is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes .
- Methods of Application : It is soluble in water, alcohol, hydrochloric acid, and dimethyl sulfoxide, but insoluble in ether and chloroform .
- Results or Outcomes : It is used in various biochemical processes as a neurotransmitter and endogenous serotonin receptor agonist .
-
2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels
- Application : These hydrogels are developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Results or Outcomes : The hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
-
3-[(2-Aminoethyl)dithio]propionic acid hydrochloride
- Application : This compound is used in drug development for crosslinking biomolecules and controlled release through disulfide bond cleavage.
- Methods of Application : The amine group of this compound reacts with amine-reactive coupling agents to form a stable amide bond with biomolecules containing primary amines or lysine residues. This reaction is typically performed at a basic pH (pH 7.5-9.0).
- Results or Outcomes : The overall structure of this compound contributes to its bifunctionality, allowing for specific attachment to biomolecules and controlled release through disulfide bond cleavage.
-
- Application : This compound is used as a neurotransmitter and functions as an endogenous serotonin receptor agonist in various biochemical processes .
- Methods of Application : It is soluble in water, alcohol, hydrochloric acid, and dimethyl sulfoxide, but insoluble in ether and chloroform .
- Results or Outcomes : It is used in various biochemical processes as a neurotransmitter and endogenous serotonin receptor agonist .
-
2-Aminoethyl methacrylate (AEMA)–modified hyaluronic acid (HA) hydrogels
- Application : These hydrogels are developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
- Results or Outcomes : The hydrogels with tunable swelling, degradation, and rheological properties were developed to maintain the native spherical and stemness of human dental pulp stem cells (DPSCs) .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-6-1-2-9-8(5-6)7(3-4-12)10(14)13-9;/h1-2,5,7H,3-4,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZFICXQYQYTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride | |
CAS RN |
1245568-58-4 | |
| Record name | 3-(2-aminoethyl)-5-fluoro-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



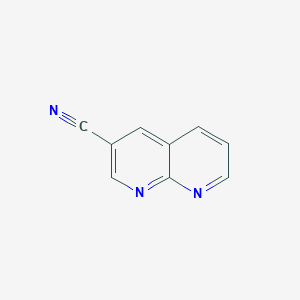
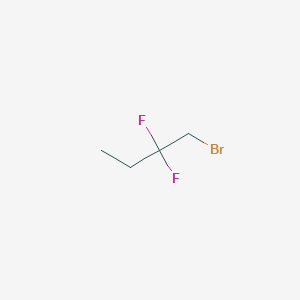
![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)
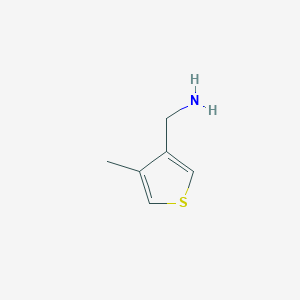
![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)
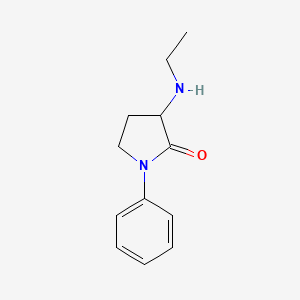
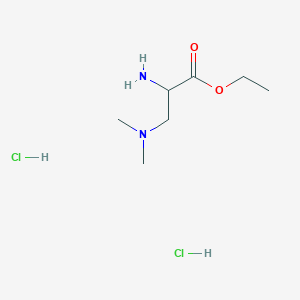
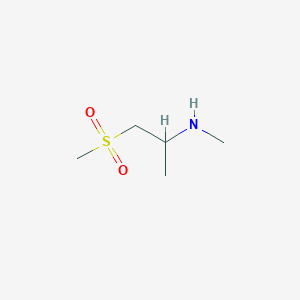
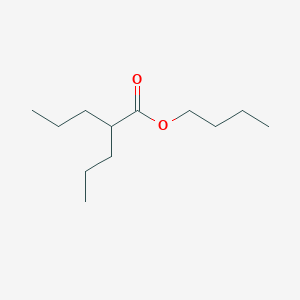
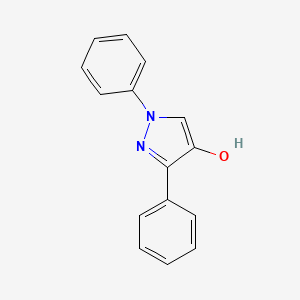
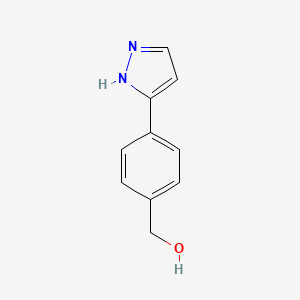
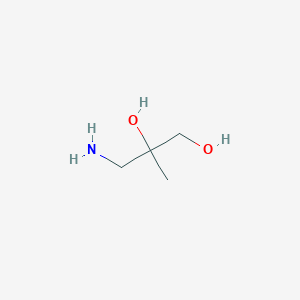
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
